1-(azidomethyl)-2-methoxybenzene
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Overview
Description
1-(azidomethyl)-2-methoxybenzene: is an organic compound with the molecular formula C8H9N3O . It is a derivative of benzene, where the benzene ring is substituted with an azidomethyl group (-CH2N3) and a methoxy group (-OCH3). This compound is also known by other names such as (Azidomethyl)benzene and Benzyl azide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azidomethyl)-2-methoxybenzene typically involves the reaction of benzyl halides with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction can be represented as follows:
C6H5CH2X+NaN3→C6H5CH2N3+NaX
where X is a halogen (Cl, Br, or I).
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(azidomethyl)-2-methoxybenzene can undergo electrophilic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Reduction Reactions: The azido group (-N3) can be reduced to an amine (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group (-OCH3) can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Substitution: Halogenated or nitrated benzene derivatives
Reduction: Benzene, 1-(aminomethyl)-2-methoxy-
Oxidation: Benzene, 1-(carboxymethyl)-2-methoxy-
Scientific Research Applications
Chemistry: 1-(azidomethyl)-2-methoxybenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group is highly reactive, making it useful in click chemistry and other organic transformations .
Biology and Medicine: In biological research, this compound is used to study the effects of azido groups on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biomolecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it suitable for use in cross-linking agents and as a building block for high-performance materials .
Mechanism of Action
The mechanism of action of 1-(azidomethyl)-2-methoxybenzene involves the reactivity of its azido groupThis reaction is catalyzed by copper(I) ions (Cu+) and is widely used in click chemistry .
Molecular Targets and Pathways: The azido group can also release nitrogen gas (N2) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds with target molecules .
Comparison with Similar Compounds
Benzyl azide (C7H7N3): Similar structure but lacks the methoxy group.
Phenyl azide (C6H5N3): Similar azido group but lacks the methoxy and azidomethyl groups.
Methoxybenzene (C7H8O): Similar methoxy group but lacks the azido and azidomethyl groups.
Uniqueness: 1-(azidomethyl)-2-methoxybenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-(azidomethyl)-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIYFPVICULQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460437 |
Source
|
Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300823-47-6 |
Source
|
Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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